An In-depth Technical Guide to Methyl 2-ethynylbenzoate
An In-depth Technical Guide to Methyl 2-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-ethynylbenzoate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating both a benzoate ester and a terminal alkyne, provides two reactive sites for a variety of chemical transformations. This technical guide offers a comprehensive overview of the known properties, synthesis, and reactivity of Methyl 2-ethynylbenzoate, with a focus on its applications as a key intermediate in the development of complex organic molecules and potential pharmaceutical agents.
Chemical and Physical Properties
Methyl 2-ethynylbenzoate (CAS No. 33577-99-0) is a benzoate ester with a terminal ethynyl (-C≡CH) substituent at the ortho position of the aromatic ring.[1] It is typically encountered as a brown oil.[1] While some physical properties have been reported, others, such as its density, remain uncharacterized in the literature.[1]
Table 1: Physicochemical Properties of Methyl 2-ethynylbenzoate
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₂ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| CAS Number | 33577-99-0 | [1][2][3] |
| Appearance | Brown oil | [1] |
| Boiling Point | 250.3 ± 23.0 °C at 760 mmHg | [1] |
| Density | Uncharacterized | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for Methyl 2-ethynylbenzoate is not widely available in the public domain. However, based on its structure and data from related compounds, the expected spectral features can be predicted.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl ester protons, and the acetylenic proton. The aromatic protons would appear in the range of 7.0-8.0 ppm. The methyl ester protons would be a singlet at approximately 3.9 ppm. The terminal acetylenic proton should appear as a singlet around 3.0-3.5 ppm.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester (around 165-170 ppm), the aromatic carbons (120-140 ppm), the two sp-hybridized carbons of the alkyne (70-90 ppm), and the methyl ester carbon (around 52 ppm).
2.2. Infrared (IR) Spectroscopy
The IR spectrum of Methyl 2-ethynylbenzoate would be characterized by the following key absorption bands:
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A strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.
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A weak absorption band around 2100 cm⁻¹ for the C≡C stretching vibration.
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A strong carbonyl (C=O) stretching band for the ester at approximately 1720-1740 cm⁻¹.
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C-O stretching bands for the ester group in the 1100-1300 cm⁻¹ region.
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Aromatic C-H and C=C stretching vibrations in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
2.3. Mass Spectrometry
Gas chromatography-mass spectrometry (GC/MS) analysis has shown a molecular ion peak (M⁺) at m/z of 160, which corresponds to the molecular weight of the compound.[3]
Synthesis and Experimental Protocols
Methyl 2-ethynylbenzoate is commonly synthesized via two main routes: the Sonogashira coupling of a methyl 2-halobenzoate with a source of acetylene, or the deprotection of a silyl-protected alkyne precursor.[1]
3.1. Synthesis via Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4]
Experimental Protocol: Sonogashira Coupling for Methyl 2-ethynylbenzoate Synthesis
This protocol is a representative example based on established Sonogashira coupling procedures.[1]
-
Reagents:
-
Methyl 2-bromobenzoate
-
Ethynyltrimethylsilane (as a stable acetylene source)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) for desilylation
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the solvent (THF or DMF) and the amine base (e.g., triethylamine).
-
Add ethynyltrimethylsilane to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 50-70 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the coupling reaction is complete, cool the mixture to room temperature.
-
For the in-situ deprotection of the trimethylsilyl group, add a solution of potassium carbonate in methanol or TBAF and stir at room temperature until the silyl group is cleaved.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure methyl 2-ethynylbenzoate.
-
3.2. Synthesis via Deprotection
This method involves the synthesis of a silyl-protected precursor, methyl 2-((trimethylsilyl)ethynyl)benzoate, followed by its deprotection.[1]
Experimental Protocol: Deprotection of Methyl 2-((trimethylsilyl)ethynyl)benzoate
-
Reagents:
-
Methyl 2-((trimethylsilyl)ethynyl)benzoate
-
Potassium carbonate (K₂CO₃)
-
Methanol/Dichloromethane solvent system
-
-
Procedure:
-
Dissolve methyl 2-((trimethylsilyl)ethynyl)benzoate in a mixture of methanol and dichloromethane.
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for the time required for complete deprotection (monitored by TLC).
-
Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield methyl 2-ethynylbenzoate.
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Reactivity and Applications
The reactivity of Methyl 2-ethynylbenzoate is dominated by its two functional groups: the ester and the terminal alkyne.
4.1. Reactions of the Ethynyl Group
The terminal alkyne is a highly versatile functional group that can participate in a variety of reactions:
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Cross-Coupling Reactions: The ethynyl group readily participates in further Sonogashira couplings, as well as other cross-coupling reactions, to form more complex molecular architectures.[1]
-
Click Chemistry: The terminal alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles, which are important scaffolds in medicinal chemistry.[1]
-
Cyclization Reactions: The ortho-disposition of the ethynyl and ester groups allows for intramolecular cyclization reactions to form various heterocyclic systems, such as isocoumarins or isoquinolones, upon reaction with suitable nucleophiles or under specific catalytic conditions.
-
Oxidation and Reduction: The ethynyl group can be oxidized to a carboxylic acid or reduced to an alkene or alkane.[5]
4.2. Reactions of the Ester Group
The methyl ester group can undergo typical ester reactions, such as:
-
Hydrolysis: Hydrolysis under acidic or basic conditions yields 2-ethynylbenzoic acid.
-
Amidation: Reaction with amines can form the corresponding amides.
-
Reduction: Reduction with agents like lithium aluminum hydride will yield the corresponding alcohol.
4.3. Applications in Drug Development and Organic Synthesis
Methyl 2-ethynylbenzoate serves as a valuable building block in the synthesis of a wide range of organic molecules. Its derivatives have been investigated for their potential biological activities.[5] The ability to introduce diverse functionalities through the alkyne and ester groups makes it an attractive starting material for creating libraries of compounds for drug discovery programs. It is a key intermediate for pharmaceuticals and advanced materials.[6][7]
Visualizations
Figure 1: Simplified mechanism of the Sonogashira coupling reaction.
Figure 2: General experimental workflow for the synthesis of Methyl 2-ethynylbenzoate.
Safety Information
Conclusion
Methyl 2-ethynylbenzoate is a valuable and versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical modifications, making it a powerful tool for the construction of complex molecules, including those with potential applications in drug discovery and materials science. Further research into the properties and reactivity of this compound is warranted to fully explore its synthetic potential.
References
- 1. Methyl 2-ethynylbenzoate | 33577-99-0 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. methyl 2-ethynylbenzoate | 33577-99-0 [chemicalbook.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Reliable Chemical Trading Partner, Professional methyl 2-ethynylbenzoate Supply [methylbenzoate-benzoicacid.com]
- 7. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]
